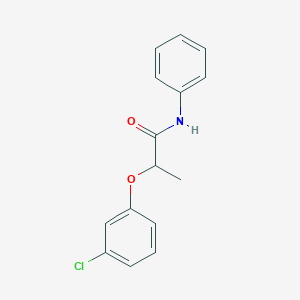

2-(3-chlorophenoxy)-N-phenylpropanamide

货号:

B312296

分子量:

275.73 g/mol

InChI 键:

SNSNBINMIRPJBY-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

2-(3-Chlorophenoxy)-N-phenylpropanamide is an organic compound characterized by a propanamide backbone substituted with a 3-chlorophenoxy group at the second carbon and a phenyl group attached to the nitrogen atom.

属性

分子式 |

C15H14ClNO2 |

|---|---|

分子量 |

275.73 g/mol |

IUPAC 名称 |

2-(3-chlorophenoxy)-N-phenylpropanamide |

InChI |

InChI=1S/C15H14ClNO2/c1-11(19-14-9-5-6-12(16)10-14)15(18)17-13-7-3-2-4-8-13/h2-11H,1H3,(H,17,18) |

InChI 键 |

SNSNBINMIRPJBY-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC1=CC=CC=C1)OC2=CC(=CC=C2)Cl |

规范 SMILES |

CC(C(=O)NC1=CC=CC=C1)OC2=CC(=CC=C2)Cl |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

A. Antimicrobial and Analgesic Derivatives

- N-Phenylpropanamide Derivatives with Morpholine Substituents : Compounds like 3-(4-chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide (2c) exhibit potent antibacterial activity against Staphylococcus epidermidis (20 mm inhibition zone), outperforming ciprofloxacin. This highlights the role of morpholine and chlorophenyl groups in enhancing antibacterial efficacy .

- Fentanyl-like Analogs : Derivatives such as N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730) demonstrate extreme analgesic potency (4,521× morphine) and high safety margins (LD50/ED50 = 25,211 in rats). These compounds leverage piperidine and thienyl groups to modulate opioid receptor interactions .

B. Hybrid Molecules with NSAID Backbones

- Spectral characterization confirms stable amide bond formation .

- N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide : Derived from ibuprofen, this compound merges cyclooxygenase inhibition with enhanced bioavailability due to the chlorophenethyl moiety .

Physicochemical Properties

- LogP and UV Absorption: The triazolylthio-N-phenylpropanamide derivatives (7a–7c) exhibit UV absorption at ~295–298 nm, attributed to π→π* transitions in conjugated systems. Their logP values (calculated with correction factors for hydrogen bonding and branching effects) suggest moderate hydrophobicity, ideal for drug delivery . In contrast, 2-(3-chlorophenoxy)-N-phenylpropanamide’s logP is predicted to be higher due to the electron-withdrawing chloro group, enhancing membrane permeability .

Key Data Tables

Table 2: Physicochemical Properties

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。